

Introduction: Unveiling a Versatile Tri-Halogenated Building Block

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Compound of Interest

Compound Name: 4-Bromo-1-(bromomethyl)-2-iodobenzene

Cat. No.: B3030271

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4-Bromo-1-(bromomethyl)-2-iodobenzene (CAS Number: 885681-96-9) is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery.[1] Its strategic arrangement of three distinct halogen-containing functional groups—a reactive benzylic bromide, a more reactive aryl iodide, and a less reactive aryl bromide—provides a platform for controlled, sequential chemical transformations. This guide offers a comprehensive exploration of its properties, reactivity, and profound utility as a versatile building block for constructing complex molecular architectures.[2] It is particularly valuable for creating novel drug candidates and advanced materials.[3]

Chemical Identity and Physicochemical Properties

The unique trifunctional nature of this molecule is central to its synthetic utility. The IUPAC name is **4-Bromo-1-(bromomethyl)-2-iodobenzene**, and it is also known by synonyms such as 4-Bromo-2-iodobenzyl bromide and alpha,4-Dibromo-2-iodotoluene.[3][4] A summary of its key identifiers and properties is provided below.

Property	Value	Source(s)
CAS Number	885681-96-9	[3][4][5]
Molecular Formula	C ₇ H ₅ Br ₂ I	[3][6]
Molecular Weight	375.83 g/mol	[4][6]
Appearance	White to off-white solid	Inferred from similar compounds
Boiling Point	~337.7 °C (Predicted)	[2]
SMILES Code	IC1=CC(Br)=CC=C1CBr	[6]
InChI Key	IHHHQROJDZQCQH-UHFFFAOYSA-N	[4]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	[6]

The Cornerstone of Reactivity: A Tale of Three Halides

The synthetic power of **4-Bromo-1-(bromomethyl)-2-iodobenzene** stems from the differential reactivity of its three key sites. Understanding this hierarchy is crucial for designing selective, multi-step synthetic sequences.

- **Benzylic Bromide (-CH₂Br):** This is the most reactive site towards nucleophilic substitution (S_N2 reactions). Its reactivity is significantly higher than that of the aryl halides, allowing for the selective introduction of O- or N-based nucleophiles without disturbing the aromatic halogen atoms. This is analogous to the reactivity profile of similar benzyl bromides used in carbazole synthesis.[7]
- **Aryl Iodide (C-I):** Among the two aromatic halides, the carbon-iodine bond is weaker and thus more susceptible to oxidative addition by palladium(0) catalysts. This makes it the preferred site for initial cross-coupling reactions, such as Suzuki or Sonogashira couplings, under milder conditions.[8][9]

- Aryl Bromide (C-Br): The carbon-bromine bond is stronger and less reactive than the C-I bond. It typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more electron-rich phosphine ligands) to participate in palladium-catalyzed cross-coupling reactions.^{[10][11]}

This predictable reactivity allows chemists to functionalize the molecule in a stepwise manner, treating it as a multifunctional scaffold.

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